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Compound of Interest

Compound Name: 2,4-Dichloro-3-phenylquinoline

Cat. No.: B025411

Introduction

2,4-Dichloro-3-phenylquinoline is a halogenated aromatic heterocyclic compound belonging
to the quinoline family. The quinoline scaffold is a prominent structural motif found in numerous
natural alkaloids and synthetic compounds with a wide array of pharmacological activities,
including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The presence
of chlorine atoms and a phenyl group on the quinoline core of this particular molecule suggests
its potential as a versatile intermediate in organic synthesis and a candidate for investigation in
drug discovery and materials science. This document provides a comprehensive overview of its
known physical and spectroscopic data, along with detailed experimental protocols for its
synthesis and characterization.

Physical Properties

The fundamental physical characteristics of 2,4-Dichloro-3-phenylquinoline are summarized
below. These properties are crucial for its handling, purification, and use in further chemical
reactions.
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Property

Value

Molecular Formula

CisHoCl2N

Molecular Weight 274.15 g/mol [1][2]
Boiling Point 362.7 °C at 760 mmHg|[3]
Density 1.331 g/cm3[3]

Not specified in provided results. Typically a
Appearance .

solid at room temperature.
Melting Point Not specified in provided results.

Not specified in provided results. Expected to be
Solubility soluble in common organic solvents like

dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,4-

Dichloro-3-phenylquinoline.
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Spectroscopic Technique Key Features and Expected Observations

Molecular lon (M*): m/z 273 (2C15tH93Cl214N)

with a characteristic isotopic pattern for two
Mass Spectrometry (MS) )

chlorine atoms (M+2 peak at ~65% and M+4

peak at ~10% of the M* peak).[2][4]

C-ClI Stretching: Strong bands in the 800-600
cm~* region. C=N Stretching: Absorption around
1620-1580 cm~*. C=C Stretching (Aromatic):
Multiple sharp bands in the 1600-1450 cm~1
range. C-H Stretching (Aromatic): Peaks above
3000 cm~t.

Infrared (IR) Spectroscopy

Aromatic Protons: Complex multiplets are
1H NMR Spectroscopy expected in the range of & 7.0-8.5 ppm for the

nine protons on the quinoline and phenyl rings.

Aromatic Carbons: Multiple signals are
anticipated in the & 120-150 ppm region.

15C NMR Spectroscopy Quaternary Carbons (C-Cl, C-N, etc.): Signals
for carbons attached to heteroatoms or other
carbons are also expected in the aromatic

region, potentially with lower intensity.

Experimental Protocols
Synthesis of 2,4-Dichloro-3-phenylquinoline

A common and effective method for the synthesis of 2,4-dichloroquinolines involves the
chlorination of the corresponding quinoline-2,4-dione precursor using a strong chlorinating
agent such as phosphorus oxychloride (POCIs3).

Reaction: 3-phenylquinoline-2,4(1H,3H)-dione - 2,4-Dichloro-3-phenylquinoline
Procedure:

« In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-
phenylquinoline-2,4(1H,3H)-dione (1 equivalent).
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o Carefully add an excess of phosphorus oxychloride (POCIs, approximately 5-10 equivalents)
to the flask.

e The mixture is heated to reflux (approximately 110 °C) and maintained at this temperature
for 3-4 hours. The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC).

 After the reaction is complete, the mixture is cooled to room temperature.
o The excess POCI;s is carefully removed under reduced pressure.
e The residue is then cautiously poured onto crushed ice with vigorous stirring.

e The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water
until the filtrate is neutral, and then dried.

e The crude product can be purified by recrystallization from a suitable solvent such as ethanol
or by column chromatography on silica gel.

Synthesis Workflow
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Figure 1. General workflow for the synthesis of 2,4-Dichloro-3-phenylquinoline.

Spectroscopic Characterization

To confirm the structure and purity of the synthesized 2,4-Dichloro-3-phenylquinoline, a
standard set of spectroscopic analyses is performed.

Procedure:
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e Mass Spectrometry (MS): A sample is analyzed by Gas Chromatography-Mass Spectrometry
(GC-MS) or an alternative ionization method to confirm the molecular weight and isotopic
distribution pattern.

e Infrared (IR) Spectroscopy: An IR spectrum is recorded using a Fourier-transform infrared
(FTIR) spectrometer to identify the key functional groups present in the molecule.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: A spectrum is acquired to determine the number and environment of the protons
in the molecule.

o 13C NMR: A spectrum is acquired to identify the number of unique carbon atoms and their
chemical environments.

o Data Analysis: The obtained spectra are analyzed and compared with expected values to
confirm the successful synthesis of the target compound.

Characterization Workflow
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Figure 2. Workflow for the spectroscopic characterization of the synthesized compound.

Relevance in Drug Development

The quinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of
binding to a wide range of biological targets. Dichloro-substituted quinolines, in particular, serve
as important precursors for creating diverse libraries of compounds through nucleophilic
substitution reactions at the chlorinated positions. This allows for the systematic modification of
the molecule to optimize its interaction with a biological target, such as an enzyme or a
receptor.

For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy,
feature a heterocyclic core that fits into the ATP-binding pocket of the enzyme. A compound like
2,4-Dichloro-3-phenylquinoline could be a starting point for developing such inhibitors. By
replacing the chlorine atoms with various amine or ether linkages, researchers can fine-tune
the compound's properties to enhance its potency and selectivity.
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Conceptual Drug-Target Interaction
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Figure 3. Conceptual diagram of a quinoline derivative inhibiting a kinase signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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